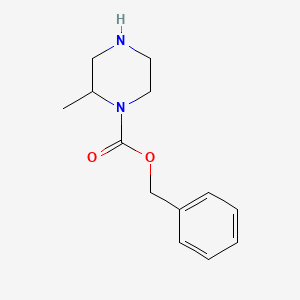

Benzyl 2-methylpiperazine-1-carboxylate

説明

Significance of Piperazine (B1678402) Scaffold in Drug Discovery and Development

The piperazine moiety is a versatile tool for modulating both the pharmacokinetic and pharmacodynamic profiles of a compound. tandfonline.com Its presence can lead to improved drug-like properties, enhancing the likelihood of a successful clinical candidate.

The two nitrogen atoms within the piperazine ring are basic, allowing them to be protonated at physiological pH. This ionization capability significantly enhances the water solubility of molecules, a critical factor for oral administration and distribution throughout the body. tandfonline.comresearchgate.net By adjusting the substituents on the nitrogen atoms, chemists can precisely control the basicity (pKa) and, consequently, the solubility and lipophilicity of the compound. tandfonline.com This modulation is crucial for achieving the delicate balance between sufficient aqueous solubility for absorption and adequate lipid solubility to cross cell membranes, ultimately improving oral bioavailability. rsc.orgnih.gov The piperazine scaffold provides structural rigidity and a large polar surface area, which also contribute to target affinity and specificity. researchgate.netrsc.org

The piperazine ring typically adopts a chair conformation, which is the most energetically favorable arrangement. wikipedia.org However, boat and twist-boat conformations are also possible, and the conformational flexibility of the ring can be important for its interaction with biological targets. ias.ac.innih.gov This inherent flexibility, combined with the ability to introduce substituents at four different positions on the ring, allows for the precise spatial arrangement of pharmacophoric groups. tandfonline.com From a synthetic standpoint, piperazine is an attractive building block due to its chemical reactivity. tandfonline.com The secondary amine functionalities are readily derivatized through common reactions like N-alkylation, N-arylation, acylation, and reductive amination, making it a synthetically tractable scaffold for the construction of complex molecules and chemical libraries. nih.gov

Overview of Benzyl (B1604629) 2-methylpiperazine-1-carboxylate within the Piperazine Class

Benzyl 2-methylpiperazine-1-carboxylate is a chiral piperazine derivative that serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its structure incorporates the core piperazine ring, a methyl group at the 2-position which introduces chirality, and a benzyloxycarbonyl (Cbz) group at the 1-position.

The presence of a methyl group at the 2-position of the piperazine ring makes this compound a chiral molecule, existing as two non-superimposable mirror images or enantiomers: (S)-Benzyl 2-methylpiperazine-1-carboxylate and (R)-Benzyl 2-methylpiperazine-1-carboxylate. bldpharm.commyskinrecipes.com In drug development, it is crucial to distinguish between enantiomers, as they can exhibit different pharmacological activities, potencies, and metabolic profiles. The specific stereochemistry of a molecule often dictates its binding affinity to a chiral biological target, such as an enzyme or receptor. Therefore, the synthesis of enantiomerically pure forms of this intermediate is often a critical step in the development of a new drug.

| Property | (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride | (R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride |

| CAS Number | 1217720-49-4 | 1217848-48-0 |

| Molecular Formula | C13H19ClN2O2 | C13H19ClN2O2 |

| Molecular Weight | 270.76 g/mol | 270.76 g/mol |

The benzyloxycarbonyl (Cbz or Z) group attached to one of the nitrogen atoms is a widely used protecting group in organic synthesis, particularly in peptide chemistry. bachem.com In the context of this compound, the Cbz group serves to temporarily block the reactivity of the N1 nitrogen. youtube.com This allows for selective chemical modifications to be made at the other nitrogen (N4) of the piperazine ring without interference. The Cbz group is valued for its stability under a variety of reaction conditions and its susceptibility to cleavage under specific, mild conditions, most commonly through catalytic hydrogenation. bachem.com This controlled deprotection is a key step in the synthetic route towards the final active pharmaceutical ingredient, allowing for the introduction of other desired functional groups at the N1 position.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

benzyl 2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBYAYOFCRJQQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626355 | |

| Record name | Benzyl 2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444666-46-0 | |

| Record name | Phenylmethyl 2-methyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444666-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Enantioselective Synthesis of Chiral 2-Methylpiperazine (B152721) Derivatives

The production of enantiomerically pure 2-methylpiperazine is crucial for the development of stereochemically defined pharmaceuticals. Several strategies have been developed to achieve high levels of enantioselectivity, primarily categorized into classical resolution of racemates and asymmetric synthesis from prochiral precursors or chiral building blocks.

Resolution with Chiral Reagents

Classical resolution remains a widely used method for obtaining enantiopure 2-methylpiperazine. This technique involves the reaction of racemic 2-methylpiperazine with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

One of the most common chiral resolving agents for 2-methylpiperazine is tartaric acid. chemicalbook.comnih.gov The reaction of racemic 2-methylpiperazine with an optically active form of tartaric acid, such as (2S,3S)-tartaric acid, leads to the formation of two diastereomeric salts: (R)-2-methylpiperazinediium bis[hydrogen (2S,3S)-tartrate] and (S)-2-methylpiperazinediium bis[hydrogen (2S,3S)-tartrate]. nih.gov The differential solubility of these salts in a suitable solvent system allows for the isolation of one diastereomer in solid form, while the other remains in the mother liquor. Subsequent liberation of the free base from the isolated salt yields the desired enantiomer of 2-methylpiperazine. The efficiency of such resolutions can be influenced by factors including the solvent, temperature, and the stoichiometry of the resolving agent.

Table 1: Examples of Chiral Resolution of 2-Methylpiperazine

| Resolving Agent | Enantiomer Isolated | Key Findings | Reference |

|---|---|---|---|

| (2S,3S)-Tartaric Acid | (R)- and (S)-2-methylpiperazine | Formation of diastereomeric 1:2 salts with distinct crystal structures, enabling separation. | nih.gov |

Asymmetric Synthesis from Chiral Precursors

Asymmetric synthesis offers a more direct route to enantiomerically enriched 2-methylpiperazine by starting with a chiral molecule that directs the stereochemistry of the final product. Chiral amino acids and their derivatives are common starting materials for this approach.

For instance, derivatives of alanine (B10760859) have been utilized in the asymmetric synthesis of piperazine (B1678402) scaffolds. researchgate.net These methods often involve the construction of the piperazine ring from the chiral amino acid backbone, thereby transferring the stereochemical information from the starting material to the final product.

Another notable example involves the use of chiral auxiliaries, such as R-(−)-phenylglycinol. rsc.org In this strategy, the chiral auxiliary is temporarily incorporated into the synthetic scheme to direct a stereoselective transformation. The synthesis of (R)-(+)-2-methylpiperazine has been achieved from R-(−)-phenylglycinol and N-Boc glycine (B1666218) via a protected 2-oxopiperazine intermediate. rsc.org A key step in this synthesis is a diastereoselective methylation, which establishes the chiral center at the 2-position of the piperazine ring with high diastereomeric excess (de). rsc.org The chiral auxiliary is subsequently cleaved to afford the final product.

Table 2: Asymmetric Synthesis of Chiral 2-Methylpiperazine from Chiral Precursors

| Chiral Precursor/Auxiliary | Key Reaction Steps | Yield/Selectivity | Reference |

|---|---|---|---|

| R-(−)-Phenylglycinol | Condensation with N-Boc glycine, cyclization to a 2-oxopiperazine, and diastereoselective methylation. | Diastereoselective methylation yielded the desired product in 80% yield and >90% de. The overall yield for the final product was 63%. | rsc.org |

Building Chiral Centers in Piperazine Ring Systems

This approach focuses on creating the chiral center during the formation of the piperazine ring itself. This can be achieved through various stereoselective cyclization reactions. One method involves the intramolecular cyclization of a precursor that already contains the necessary functionalities and a directing group to control the stereochemistry of the ring closure.

For example, the synthesis of enantiopure 2,6-dimethylpiperazines has been accomplished through a diastereoselective triflate alkylation or an intramolecular Mitsunobu reaction as the key stereochemistry-determining step. researchgate.net These methods allow for the precise construction of the chiral centers within the piperazine ring system.

Synthesis of Benzyl (B1604629) 2-methylpiperazine-1-carboxylate and its Analogues

Benzyl 2-methylpiperazine-1-carboxylate is a valuable intermediate where one of the nitrogen atoms of the 2-methylpiperazine ring is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is crucial for regioselective functionalization of the second nitrogen atom.

Regioselective Amination and Coupling Reactions for Piperazine Ring Formation

The formation of the 2-methylpiperazine ring can be achieved through various cyclization strategies. One common approach involves the reaction of a suitably substituted diamine with a dielectrophile. For instance, the synthesis of 2-methylpiperazine can be achieved via the intramolecular cyclization of N-(β-hydroxypropyl)-ethylenediamine. nih.gov

Regioselectivity in the formation of substituted piperazines is a key challenge. In the context of synthesizing analogues of this compound, regioselective reactions are employed to introduce different substituents at specific positions on the piperazine ring.

Protection Strategies for Nitrogen Atoms (e.g., Cbz, Boc)

The two nitrogen atoms of the piperazine ring have similar reactivity, making selective functionalization difficult. To overcome this, protecting groups are employed to temporarily block one of the nitrogen atoms, allowing the other to be modified. The choice of protecting group is critical and depends on the desired reaction conditions for subsequent steps. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most widely used protecting groups for the nitrogen atoms of piperazine. nih.gov

The introduction of a Boc group is typically achieved by reacting the piperazine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. For 2-methylpiperazine, the reaction can be directed to selectively protect the less sterically hindered nitrogen atom (N1), although mixtures of mono- and di-protected products can be formed. The synthesis of (S)-1-N-Boc-2-methylpiperazine has been reported with a high yield of 93%. chemicalbook.com

The Cbz group is introduced using benzyl chloroformate (Cbz-Cl). wikipedia.org Similar to the Boc group, the regioselectivity of the Cbz protection of 2-methylpiperazine is an important consideration. The synthesis of this compound involves the regioselective acylation of 2-methylpiperazine with benzyl chloroformate. The reaction conditions can be controlled to favor the formation of the mono-protected product. The benzyl group of the Cbz protector can be easily removed by hydrogenolysis, which is a mild deprotection method. orgsyn.org

The use of orthogonal protecting groups, such as Boc and Cbz on the same piperazine molecule, allows for the selective deprotection and functionalization of each nitrogen atom independently, providing a versatile strategy for the synthesis of complex piperazine derivatives.

Table 3: Protection Strategies for 2-Methylpiperazine

| Protecting Group | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | (S)-1-N-Boc-2-methylpiperazine | 93% | chemicalbook.com |

| Cbz | Benzyl chloroformate (Cbz-Cl) | This compound | - | wikipedia.org |

Esterification and Carboxylation Reactions for Carboxylate Moiety

The introduction of the benzyl carboxylate moiety onto the 2-methylpiperazine scaffold is a critical step in the synthesis of this compound. This transformation is typically achieved through esterification reactions, where a carboxylic acid precursor is reacted with a benzylating agent, or by direct carboxylation followed by esterification.

One common strategy involves the Fischer esterification, where a piperazine-2-carboxylic acid derivative is treated with benzyl alcohol in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Alternative methods for forming benzyl esters include reacting a carboxylic acid with benzyl bromide or using 2-benzyloxypyridine in the presence of methyl triflate. thieme-connect.denih.gov The latter method proceeds under neutral conditions, which is advantageous for substrates with acid-labile or base-labile functional groups. nih.gov

In multi-step syntheses, the piperazine ring may be formed from a precursor like pyrazine-2-carboxylic acid, which undergoes esterification, followed by hydrogenation of the pyrazine (B50134) ring, and subsequent N-protection and functionalization. connectjournals.com For example, pyrazine-2-carboxylic acid can be esterified with methanol (B129727) using thionyl chloride (SOCl₂) to produce the methyl ester, which is then hydrogenated to form methyl piperazine-2-carboxylate. connectjournals.com This intermediate can then be N-benzylated.

Another approach involves the use of activating agents. A series of monosubstituted piperazine derivatives can be obtained by reacting piperazine with trimethylacetic arylcarboxylic anhydrides, which are prepared in situ from an arylcarboxylic acid and trimethylacetyl chloride. researchgate.net The use of condensing agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) also facilitates the formation of amide bonds, a related transformation, from carboxylic acids. researchgate.net

The table below summarizes various reagents used for the synthesis of benzyl esters from carboxylic acids.

| Reagent/Catalyst | Reaction Type | Conditions | Reference |

| Benzyl alcohol / Acid Catalyst | Fischer Esterification | Equilibrium conditions, often with excess alcohol | masterorganicchemistry.com |

| Niobium(V) chloride (NbCl₅) | Direct Esterification | Room temperature, 2-3 hours | nih.gov |

| 2-Benzyloxypyridine / MeOTf | Benzylation | Neutral conditions, 85-90 °C | nih.gov |

| Benzyl chloroformate | Acylation | Basic conditions | thieme-connect.degoogle.com |

| Thionyl chloride / Methanol | Esterification | 0-10 °C to room temperature | connectjournals.com |

Palladium-Catalyzed Cross-Coupling Reactions in Piperazine Scaffold Formation

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the formation and functionalization of the piperazine scaffold. acs.orgnih.gov The Buchwald-Hartwig amination is a prominent example, providing an efficient route to N-arylpiperazines through the C–N bond formation between aryl halides and the piperazine nitrogen. acs.org This methodology offers an attractive alternative to traditional methods that often require harsh conditions or limited substrate scopes. acs.org

Significant advancements in this area include the development of reactions that can be performed under aerobic and even solvent-free conditions, enhancing the environmental friendliness and cost-effectiveness of the synthesis. acs.orgacs.org For instance, electron-rich and sterically hindered aryl chlorides can be coupled with piperazine in high yields (up to 97%) in as little as 10 minutes using a Pd₂(dba)₃/RuPhos catalyst system. acs.org

Palladium catalysis is also employed in carboamination reactions to construct the piperazine ring itself. nih.gov This strategy allows for the stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines from amino acid precursors. nih.gov The catalytic cycle is believed to commence with the oxidative addition of an aryl or alkenyl bromide to a Pd(0) complex. nih.govyoutube.com This is followed by reaction with the amine and a base (like NaOtBu) to form a Pd(II) amido complex, which then undergoes migratory insertion and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.govyoutube.com

The table below details key aspects of palladium-catalyzed reactions relevant to piperazine synthesis.

| Reaction Type | Catalyst System | Key Features | Reference |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / RuPhos | Fast (10 min), aerobic, can be solvent-free | acs.org |

| Alkene Carboamination | Pd(OAc)₂ / PPh₃ or Pd₂(dba)₃ / P(2-furyl)₃ | Stereoselective, modular construction of piperazines | nih.gov |

| Heteroarylation | Tetrakis(triphenylphosphine)palladium | Couples chloropyrazines with aromatic heterocycles | scispace.com |

Synthesis of Hydrochloride Salts for Enhanced Stability

The conversion of piperazine derivatives like this compound into their hydrochloride salts is a common practice in pharmaceutical chemistry. ontosight.ainih.gov This transformation is primarily performed to enhance the compound's stability and improve its physicochemical properties, such as aqueous solubility. ontosight.ainih.gov The free base form of piperazine can be less stable, and its simple salts, including the hydrochloride, offer a more robust alternative for storage and handling. nih.gov

The synthesis of the hydrochloride salt is typically a straightforward acid-base reaction. The free base of the piperazine derivative is dissolved in a suitable anhydrous solvent, such as ethanol (B145695) or dioxane. nih.gov Hydrogen chloride, either as a gas or as a solution in a solvent like dioxane (e.g., 4M HCl in dioxane), is then added to the solution. google.com The mixture is stirred, usually at room temperature, allowing the hydrochloride salt to precipitate. The resulting solid can then be isolated by filtration and purified by crystallization, often from a solvent system like ethanol-diethyl ether, to achieve high purity (≥97%).

The position of protonation on the piperazine ring can be determined using spectroscopic methods like ¹³C-CP/MAS and ¹⁵N-CP/MAS NMR. nih.gov In cases with multiple nitrogen atoms, the specific nitrogen that gets protonated can be influenced by the stoichiometry of the acid used and the substituents on the ring. nih.gov

| Property | Rationale for Hydrochloride Salt Formation | Reference |

| Stability | Salts are generally more stable than the free piperazine base. | nih.gov |

| Solubility | Hydrochloride salts typically exhibit enhanced solubility in water/aqueous solutions. | ontosight.ainih.gov |

| Handling | Crystalline solids are often easier to handle, purify, and formulate than oils or less stable solids. |

Derivatization Reactions and Functional Group Interconversions

Oxidation of Hydroxymethyl Group to Carboxylic Acid

The hydroxymethyl group, as found in the related compound (S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate, can be readily oxidized to a carboxylic acid. This transformation is a key step in creating piperazine-2-carboxylic acid derivatives, which are valuable building blocks in medicinal chemistry. researchgate.net The oxidation converts the primary alcohol function (-CH₂OH) into a carboxyl group (-COOH), providing a new site for further chemical modification, such as amide bond formation.

Various oxidizing agents can be employed to achieve this conversion. Common reagents include potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants like chromium trioxide (CrO₃). The choice of reagent and reaction conditions is crucial to ensure high yield and to avoid unwanted side reactions or degradation of the piperazine core and the benzyl protecting group. The resulting product of this reaction on the hydroxymethyl precursor would be (S)-Benzyl 2-carboxypiperazine-1-carboxylate.

Reduction of Ester Group to Alcohol

The ester group in this compound can be reduced to a primary alcohol. This reductive transformation converts the benzyloxycarbonyl group back into a hydroxymethyl group, effectively reversing the esterification process. This reaction is useful for synthesizing piperazine derivatives with a hydroxymethyl substituent at the 2-position, which can serve as versatile intermediates for further functionalization. researchgate.net

Nucleophilic Substitution Reactions

The piperazine ring is inherently nucleophilic due to the presence of its two nitrogen atoms, making it a key participant in various nucleophilic substitution reactions. researchgate.netnih.gov These reactions are fundamental for introducing a wide range of substituents onto the piperazine scaffold, enabling the synthesis of diverse chemical libraries. mdpi.com

One of the most common reactions is N-alkylation, where a piperazine nitrogen atom acts as a nucleophile to displace a leaving group (such as a halide or sulfonate) from an alkyl substrate. nih.gov For example, piperazine can react with pentafluoropyridine (B1199360) in an SNAr (nucleophilic aromatic substitution) reaction, where piperazine acts as an efficient nucleophile to displace a fluorine atom. researchgate.net Similarly, the synthesis of many approved drugs involves the N-alkylation of a piperazine ring with alkyl chlorides or bromides. nih.gov

The formation of the piperazine ring itself can also be accomplished via intramolecular nucleophilic substitution. nih.gov For instance, a linear precursor containing an amine and an alkyl halide can cyclize through an internal SN2 reaction to form the heterocyclic ring. nih.gov These reactions are central to building the core structure and diversifying the functionality of piperazine-based compounds. mdpi.com

Introduction of Diverse Side Chains (e.g., cyanomethyl)

The introduction of functionalized side chains onto the piperazine scaffold is a key strategy for modulating the pharmacological properties of the final compound. The cyanomethyl group is a valuable substituent, as the nitrile can serve as a precursor for other functional groups like amines or carboxylic acids.

The synthesis of benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate typically involves a multi-step process that begins with a pre-functionalized or protected piperazine derivative. A common strategy is to use a piperazine ring that is protected at both nitrogen atoms with different protecting groups, allowing for selective deprotection and functionalization. For instance, a precursor such as I-benzyl 4-tert-butyl (2S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate can be used. In this case, the cyanomethyl group is already in place. The synthesis proceeds by selectively removing the tert-butyl protecting group under acidic conditions, for example, using hydrochloric acid in dioxane, to liberate the secondary amine at the N4 position while leaving the benzyl carbamate (B1207046) (Cbz) group at the N1 position intact.

The introduction of the cyanomethyl group itself onto a protected 2-methylpiperazine core can be achieved through nucleophilic substitution. The secondary amine of a mono-protected piperazine, such as N-Cbz-2-methylpiperazine, can be alkylated using a cyanomethylating agent like chloroacetonitrile (B46850) or bromoacetonitrile. This reaction is typically carried out in the presence of a base to deprotonate the amine, enhancing its nucleophilicity.

Table 1: General Reaction Scheme for Cyanomethylation

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| N-Cbz-2-methylpiperazine | ClCH₂CN or BrCH₂CN | K₂CO₃ or Et₃N | Acetonitrile (B52724) (MeCN) or Dimethylformamide (DMF) | Benzyl 2-methyl-4-(cyanomethyl)piperazine-1-carboxylate |

This strategic introduction of the cyanomethyl side chain yields a versatile intermediate that is crucial for the synthesis of more complex molecules, including targeted therapies like PROTACs (Proteolysis-Targeting Chimeras).

Amide Bond Formation Reactions

The secondary amine of the piperazine ring in this compound is a key functional handle for forming amide bonds, a ubiquitous linkage in pharmaceuticals. nih.gov This transformation, known as N-acylation, involves the reaction of the piperazine's N-H group with a carboxylic acid or its activated derivative. nih.govambeed.com

The most direct method involves reacting the piperazine with an acyl halide (e.g., an acyl chloride) or an acid anhydride. ambeed.com This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Alternatively, and more commonly for sensitive substrates, amide bond formation is achieved using coupling reagents that activate the carboxylic acid in situ. luxembourg-bio.com This approach avoids the need to prepare highly reactive acyl halides. The carboxylic acid is activated by the coupling reagent to form an active ester or a similar species, which is then readily attacked by the piperazine's secondary amine. luxembourg-bio.comnih.gov A variety of such reagents are commercially available, each with specific applications and advantages.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Acronym | Byproduct Characteristics | Notes |

| Dicyclohexylcarbodiimide | DCC | Insoluble urea (B33335) (DCU), removed by filtration. luxembourg-bio.com | One of the first and most common reagents. luxembourg-bio.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea, removed by aqueous workup. | Often used with additives like HOBt. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Effective but produces a carcinogenic byproduct (HMPA). | |

| (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | Water-soluble. | Forms an active ester with the carboxylic acid. luxembourg-bio.com |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Water-soluble. | Highly efficient, often used for difficult couplings. |

The choice of method depends on the stability of the starting materials, the desired scale of the reaction, and the need to avoid side reactions like racemization in chiral compounds. nih.gov

Optimization of Reaction Conditions for Yield and Enantiopurity

The successful synthesis of a specific enantiomer of a chiral molecule like this compound in high yield requires careful optimization of various reaction parameters.

Solvent Selection Effects

The choice of solvent is critical as it can profoundly influence reaction rates, yields, and even the stereochemical outcome. beilstein-journals.org Solvents can affect the solubility of reactants, stabilize transition states, and mediate the activity of catalysts. For N-alkylation reactions, which are key steps in modifying the piperazine ring, solvent polarity plays a significant role. Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (B87167) (DMSO) are often effective as they can dissolve the reactants and stabilize charged intermediates or transition states that occur during nucleophilic substitution. beilstein-journals.org In some cases, changing the solvent can dramatically alter the reaction's efficiency; for instance, switching from a less polar solvent like dichloromethane (B109758) (CH₂Cl₂) to a more polar one like a mixture of hexafluoroisopropanol (HFIP) and acetonitrile has been shown to enable a reaction to proceed with catalytic rather than stoichiometric amounts of a copper reagent. mdpi.com

Catalyst Systems and Ligands (e.g., Pd(OAc)₂, BINAP)

Transition metal catalysis is a powerful tool for constructing and functionalizing heterocyclic rings like piperazine. nih.gov Palladium catalysts, in particular, are versatile for a range of transformations. For example, palladium-catalyzed reactions can be used to form C-N bonds in the synthesis of N-arylpiperazines (Buchwald-Hartwig amination) or to create C-C bonds at the carbon atoms of the piperazine ring. nih.govnih.gov

To achieve high enantiopurity in the synthesis of chiral piperazines, asymmetric catalysis is employed. This involves using a chiral ligand that coordinates to the metal center, creating a chiral environment that favors the formation of one enantiomer over the other. BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a widely used C₂-symmetric chiral diphosphine ligand in asymmetric synthesis. wikipedia.org Complexes of palladium, rhodium, or ruthenium with BINAP are effective for various enantioselective transformations, including asymmetric hydrogenations. wikipedia.orgdicp.ac.cnrsc.org The specific combination of the metal precursor, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), and the chiral ligand is crucial for achieving high enantiomeric excess (ee).

Temperature and Reaction Time Parameters

Temperature and reaction time are interdependent parameters that must be carefully controlled to maximize yield and selectivity while minimizing side reactions and decomposition. Higher temperatures generally increase the reaction rate, which can shorten the required reaction time. However, elevated temperatures can also promote undesired side reactions or cause degradation of thermally sensitive compounds, leading to lower yields and purity. sci-hub.se

Conversely, some reactions, particularly those aiming for high enantioselectivity, benefit from lower temperatures. For example, a direct lithiation of an N-Boc piperazine was successfully carried out at -50 °C for just 3 minutes to achieve a high enantiomeric excess. mdpi.com At lower temperatures, the energy difference between the transition states leading to the two different enantiomers is more significant, resulting in higher selectivity. The optimal conditions represent a trade-off, and screening various temperatures and monitoring the reaction over time (e.g., by TLC or LC-MS) is essential for optimization.

Table 3: Examples of Reaction Conditions in Piperazine Synthesis

| Reaction Type | Temperature | Time | Notes |

| Piperazine Synthesis (Autoclave) | 200-300 °C | 3 hours | High temperature and pressure required for cyclization. sci-hub.se |

| Oxazine-Piperazine Synthesis | 80 °C | 30 minutes | A relatively rapid synthesis at moderate temperature. doi.org |

| N-Alkylation | Room Temp. | 6 hours | A mild condition suitable for many standard alkylations. researchgate.net |

| Asymmetric Lithiation | -50 °C | 3 minutes | Low temperature used to maximize enantioselectivity. mdpi.com |

Ultimately, the interplay between solvent, catalyst, temperature, and time is complex, and the ideal conditions must be determined empirically for each specific chemical transformation.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Piperazine (B1678402) Ring Substitution on Biological Activity

The piperazine ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity of the resulting compounds. researchgate.netnih.gov Modifications at various positions of the piperazine ring can alter the molecule's physicochemical properties, such as lipophilicity and polarity, which in turn affect its interaction with biological targets. researchgate.net

The introduction of a methyl group at the 2-position of the piperazine ring, as seen in benzyl (B1604629) 2-methylpiperazine-1-carboxylate, introduces a chiral center. The stereochemistry at this position can have a profound impact on biological activity. researchgate.net Enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. nih.govmdpi.com For instance, in a series of 2-methylpiperazine (B152721) derivatives designed as CCR5 antagonists for anti-HIV-1 activity, the stereochemistry of the methyl group was found to be a critical determinant of potency. nih.gov

Biological systems are inherently chiral, and thus, the spatial arrangement of substituents can lead to stereoselective interactions with receptors and enzymes. nih.gov The absolute configuration (R or S) of the methyl group can influence the binding affinity and efficacy of the compound by affecting how the molecule fits into the binding pocket of its target. researchgate.net

The nature of the substituent on the nitrogen atoms of the piperazine ring is a key factor in determining the pharmacological profile of the compound. researchgate.net Modification of the N-substituents can modulate pharmacokinetic properties like metabolic stability and lipophilicity. researchgate.net

In the case of benzyl 2-methylpiperazine-1-carboxylate, the benzyl group at the N1 position plays a significant role. SAR studies on various piperazine-containing compounds have shown that aryl groups, such as benzyl, can influence receptor binding affinity and selectivity. researchgate.net For example, in a series of dopamine (B1211576) D3 receptor ligands, N-substitution on the piperazine ring with various substituted indole (B1671886) rings was well-tolerated and maintained high affinity. nih.gov

Alkyl and heteroaryl substituents on the piperazine nitrogen also significantly impact activity. For instance, N-methylpiperazine is a common motif in central nervous system (CNS) active drugs and has been shown to improve water solubility and target affinity in some kinase inhibitors. nih.gov The introduction of different N-aromatic heterocyclic substitutions has been explored to understand their effect on receptor affinity and selectivity. nih.gov

| N-Substituent | General Impact on Activity | Example Compound Class | Reference |

|---|---|---|---|

| Benzyl | Influences receptor binding affinity and selectivity. | δ-Opioid Receptor Agonists | researchgate.net |

| Alkyl (e.g., Methyl) | Can improve water solubility and target affinity. | Kinase Inhibitors, CNS Drugs | nih.gov |

| Heteroaryl (e.g., Indole) | Can maintain high affinity and selectivity for specific receptors. | Dopamine D3 Receptor Ligands | nih.gov |

For example, converting the carboxylic acid to an ester or an amide can change the compound's pharmacokinetic profile, including its absorption and metabolism. In the design of dopamine D3 receptor ligands, the piperazine ring was often connected to a benzamide-type moiety, and modifications to this part of the molecule were crucial for achieving high selectivity. nih.gov The nature of the group attached to the carbonyl of the carboxylate can dictate the compound's interaction with its biological target.

Rational Design of Derivatives for Targeted Biological Activities

The insights gained from SAR studies are pivotal for the rational design of derivatives with specific, targeted biological activities. researchgate.netmdpi.com By understanding which structural features are responsible for desired pharmacological effects, medicinal chemists can design new molecules with improved properties. researchgate.net

A primary goal in drug design is to create molecules that bind to their intended target with high affinity and specificity, thereby minimizing off-target effects. nih.gov For this compound derivatives, this can be achieved by systematically modifying the substituents on the piperazine ring and the carboxylate moiety.

For instance, in the development of dopamine D3 receptor ligands, analogs were designed to explore the role of the piperazine ring and the effect of different N-substitutions. nih.gov By incorporating various substituted indole rings, researchers were able to produce compounds with high affinity and selectivity for the D3 receptor. The enantiomers of the most potent racemic compound exhibited differential activity, with the (-)-enantiomer showing higher affinity for both D2 and D3 receptors. nih.gov This highlights the importance of stereochemistry in achieving optimal binding.

| Modification Strategy | Desired Outcome | Example | Reference |

|---|---|---|---|

| Introduction of specific N-heteroaryl groups | Enhance affinity and selectivity for a target receptor. | Indole-substituted piperazines for D3 receptor selectivity. | nih.gov |

| Stereochemical control of substituents | Improve binding by optimizing spatial orientation. | Resolution of enantiomers to identify the more active isomer. | nih.gov |

| Varying linkers between piperazine and other moieties | Optimize distance and geometry for target interaction. | Use of amide or methylene (B1212753) linkers to connect heterocyclic rings. | nih.gov |

Modifications to the this compound scaffold can influence its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net For example, introducing polar groups can increase water solubility, which may affect absorption and distribution. Conversely, lipophilic groups can enhance penetration across biological membranes, such as the blood-brain barrier. researchgate.net

The metabolic stability of a compound can be improved by blocking sites of metabolism. For instance, if a particular position on the benzyl ring is susceptible to oxidation by metabolic enzymes, introducing a substituent at that position can prevent this metabolic pathway, thereby prolonging the drug's half-life. The choice of N-substituents on the piperazine ring can also significantly modulate pharmacokinetic properties. researchgate.netresearchgate.net

Design of Enantiomerically Pure Compounds for Drug Efficacy and Safety

The piperazine heterocycle is a structural motif present in a vast number of FDA-approved drugs and biologically active compounds. nih.govacs.org Historically, the chemical diversity of these molecules has been largely confined to substitutions on the two ring nitrogen atoms, leaving the four carbon atoms underutilized. nih.govresearchgate.net However, modern drug design increasingly focuses on the stereochemistry of chiral centers within the piperazine ring. The synthesis of enantiomerically pure piperazine derivatives is a critical strategy for enhancing drug efficacy and safety.

Many bioactive molecules exist as stereoisomers (enantiomers), which are mirror images of each other. While physically and chemically similar in an achiral environment, enantiomers can exhibit significantly different pharmacological and toxicological profiles in the chiral environment of the human body. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).

Therefore, the development of synthetic routes to produce single, absolute stereoisomers of piperazine-based compounds is a key focus in medicinal chemistry. nih.gov For instance, chiral amino acids can be transformed through multi-step syntheses into enantiomerically pure 3-substituted piperazine-2-acetic acid esters. nih.gov These chiral piperazine scaffolds can then be further functionalized at either nitrogen atom, providing a platform for creating libraries of stereochemically defined drug candidates. nih.govresearchgate.net By isolating the pharmacologically active enantiomer, drug developers can create more potent and selective medications with an improved safety profile, as the potential for off-target effects or toxicity from the unwanted enantiomer is eliminated.

Case Studies of SAR in Related Piperazine-Containing Drug Development

N-Benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides as NS5B Polymerase Inhibitors

A significant class of piperazine-containing compounds has been investigated as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, a crucial enzyme for viral replication. Structure-activity relationship (SAR) studies on a series of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides led to the optimization of a lead compound discovered through high-throughput screening. nih.gov

Initial efforts focused on modifying the N-benzyl, heteroaryl, and phenylsulfonyl components of the lead compound, (+/-) N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamide. nih.gov These studies revealed that specific substitutions were critical for potent activity. The optimization process resulted in the identification of highly potent inhibitors, with some compounds displaying significant activity against both HCV genotypes 1b and 1a. nih.govresearchgate.net Co-crystal structures of these inhibitors bound to the NS5B polymerase from both genotypes have provided a rationale for their activity and genotype selectivity, guiding further optimization efforts. osti.gov

A key finding from these SAR studies was the identification of (S)-N-sec-butyl-6-((R)-3-(4-(trifluoromethoxy)benzylcarbamoyl)-4-(4-(trifluoromethoxy)phenylsulfonyl)piperazin-1-yl)pyridazine-3-carboxamide, which demonstrated potent replicon activities with EC50 values of 7 nM against genotype 1b and 89 nM against genotype 1a. nih.gov This highlights the importance of specific stereochemistry and substitutions on the piperazine scaffold for achieving high potency.

Table 1: SAR of NS5B Polymerase Inhibitors

| Compound | Genotype 1b EC50 (nM) | Genotype 1a EC50 (nM) |

|---|---|---|

| Lead Compound (1) | - | - |

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Piperazine-Containing Antituberculosis Agents

The rise of drug-resistant tuberculosis has spurred the development of novel therapeutic agents, with piperazine derivatives emerging as a promising scaffold. nih.govresearchgate.net SAR studies have been crucial in optimizing these compounds for activity against Mycobacterium tuberculosis.

In one study, a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues were synthesized and evaluated. nih.gov Modifications to the piperazine ring were found to have a profound impact on activity. For example, introducing a methyl group at the 3-position of the piperazine ring resulted in a significant loss of both biochemical and whole-cell activity. nih.gov Similarly, replacing the rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer led to the loss of whole-cell activity, indicating that the constrained conformation of the piperazine ring is essential for its antitubercular effect. nih.gov

Another series of novel benzothiazinone derivatives containing an N-(amino)piperazine moiety yielded compounds with excellent in vitro activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis, with some exhibiting Minimum Inhibitory Concentration (MIC) values of less than 0.016 μg/mL. nih.gov The SAR in this series is heavily influenced by substituents on the benzothiazinone core, with electron-withdrawing groups being essential for optimizing activity. researchgate.net

Table 2: Activity of Piperazine-Containing Antituberculosis Agents

| Compound Modification | Effect on Activity |

|---|---|

| Methyl group at piperazine position-3 | Profound loss of activity. nih.gov |

| Replacement of piperazine with ethylenediamine | Loss of whole-cell activity. nih.gov |

Piperazine Derivatives as Glutamate (B1630785) Transporter Allosteric Modulators

Piperazine derivatives have been investigated as allosteric modulators of glutamate transporters (EAATs), which play a vital role in regulating synaptic glutamate concentrations. acs.orgnih.gov Positive allosteric modulators (PAMs) of EAATs are of interest for treating conditions associated with excessive glutamate levels.

SAR studies on a series of piperazine-containing compounds were designed to explore selectivity for EAAT1–3 and their mechanism of action. acs.orgnih.gov Modifications were made to the side chain appended from a tetrazole and the piperazine motif, as well as to a quinolinone ring. acs.org These studies revealed that the nature of the substituent on the piperazine nitrogen is critical for activity. For instance, replacing a lipophilic N-cyclohexyl ring with a less lipophilic N-methyl group resulted in compounds with expectedly better drug-like properties. acs.orgnih.gov In one case, a piperazine N-methyl analog was found to be a PAM at EAAT1 and EAAT2. acs.org Conversely, removal of the piperazine N-substituent altogether resulted in an inactive compound, demonstrating the necessity of this feature for activity. acs.orgnih.gov

Table 3: SAR of Piperazine Derivatives as Glutamate Transporter Modulators

| Compound Feature | Activity/Effect |

|---|---|

| Piperazine N-methyl analog (20) | Selective EAAT2 PAM activity. acs.org |

| Piperazine N-cyclohexyl ring (19) | Inactive. acs.org |

| Removal of piperazine N-substituent (6) | Inactive. acs.orgnih.gov |

Piperazine Scaffolds in Anticancer and Antimicrobial Agents

The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities, including anticancer and antimicrobial effects. researchgate.netbenthamdirect.comresearchgate.netresearchgate.netresearchgate.net Its structural versatility allows for modifications that can be tailored to interact with various biological targets. researchgate.netbenthamdirect.com

Anticancer Agents: Piperazine derivatives have been incorporated into various molecular frameworks to develop potent anticancer agents. mdpi.comnih.gov For example, vindoline, a natural product with no inherent anticancer effect, was coupled with N-substituted piperazine derivatives. mdpi.com Several of the resulting conjugates exhibited significant antiproliferative activity. The SAR revealed that derivatives with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents on the piperazine ring were particularly potent. mdpi.com In another study focusing on oxazolo[5,4-d]pyrimidines, SAR analysis showed that lipophilic piperazine substituents, such as methylpiperazine and ethylpiperazine, at a specific position improved the binding affinity to the cannabinoid 2 (CB2) receptor, a target in some cancers. mdpi.com

Antimicrobial Agents: In the realm of antimicrobial drug development, piperazine-based compounds have shown significant promise against multidrug-resistant pathogens. researchgate.netbenthamdirect.comnih.gov SAR studies have demonstrated that structural modifications of the piperazine ring are key to enhancing antibacterial activity. researchgate.netbenthamdirect.com For instance, the incorporation of electron-withdrawing groups such as chloro, bromo, or nitro groups on aromatic rings attached to the piperazine scaffold has been shown to enhance antibacterial potency. researchgate.netbenthamdirect.com Conversely, electron-donating groups often lead to reduced activity. researchgate.netbenthamdirect.com Molecular docking studies have helped to elucidate the binding interactions between these piperazine derivatives and microbial enzymes, providing a rationale for their mechanism of action and guiding further design. researchgate.netbenthamdirect.com

Table 4: SAR of Piperazine Scaffolds in Anticancer and Antimicrobial Agents

| Application | Structural Modification | Effect on Activity |

|---|---|---|

| Anticancer | N-[4-(trifluoromethyl)benzyl]piperazine on vindoline | Potent antiproliferative activity. mdpi.com |

| Anticancer | Lipophilic piperazine on oxazolo[5,4-d]pyrimidine | Improved CB2 receptor binding. mdpi.com |

| Antimicrobial | Electron-withdrawing groups (e.g., Cl, Br, NO2) | Enhanced antibacterial activity. researchgate.netbenthamdirect.com |

Applications in Medicinal Chemistry and Drug Discovery

Role as Key Synthetic Intermediates in Pharmaceutical Synthesis

The utility of benzyl (B1604629) 2-methylpiperazine-1-carboxylate as a key intermediate is well-established in pharmaceutical synthesis. chemimpex.comnbinno.com Its piperazine (B1678402) core, substituted with a methyl group and protected by a benzyloxycarbonyl (Cbz) group, provides a strategic framework for the construction of more complex drug candidates. The Cbz group serves as a readily removable protecting group for the nitrogen atom, allowing for selective reactions at the other nitrogen of the piperazine ring, while the methyl group introduces chirality and can influence the conformational properties and metabolic stability of the final compound.

Precursors for Drug Candidates Targeting Various Disorders

This compound serves as a crucial precursor in the synthesis of a variety of pharmaceuticals. chemimpex.com It is particularly noted for its application in the development of drugs aimed at neurological disorders. chemimpex.com The piperazine moiety is a common feature in many centrally acting agents, and the specific substitution pattern of benzyl 2-methylpiperazine-1-carboxylate allows for the creation of derivatives with tailored pharmacological profiles. The versatility of this intermediate enables its incorporation into molecules designed to interact with a range of biological targets, thereby addressing a broad spectrum of diseases. nbinno.com

| Drug Candidate Class | Therapeutic Target Area | Reference |

| Novel Neurological Agents | Neurological Disorders | chemimpex.com |

| Various Bioactive Molecules | Multiple Therapeutic Areas | chemimpex.comnbinno.com |

Building Blocks for Complex Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and this compound is a prime example of a heterocyclic building block. bldpharm.combldpharm.comsigmaaldrich.com Its pre-existing piperazine ring system simplifies the synthesis of more elaborate and fused heterocyclic structures. Medicinal chemists utilize this intermediate to introduce the 2-methylpiperazine (B152721) motif into larger, more complex molecules, which is often a "privileged structure" in pharmacologically active compounds. sigmaaldrich.com This approach accelerates the drug discovery process by providing a reliable and efficient route to novel chemical entities with therapeutic potential. nbinno.com

Development of Proteolysis-Targeting Chimeras (PROTACs)

A cutting-edge application of piperazine derivatives, including structures derived from this compound, is in the development of Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govtocris.com This technology represents a paradigm shift from traditional occupancy-based pharmacology to an event-driven mechanism. nih.gov

Design and Synthesis of PROTAC Intermediates

The modular nature of PROTACs necessitates versatile chemical building blocks for their synthesis. tocris.com A related compound, benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate, has been explicitly used as a key intermediate in the synthesis of PROTACs. yuntsg.comgoogle.com This highlights the role of the benzyl-protected piperazine scaffold in constructing the linker component of the PROTAC molecule, which connects the target-binding ligand to the E3 ligase-recruiting ligand. The specific stereochemistry and functionality of these intermediates are crucial for the optimal orientation and efficacy of the final PROTAC.

The general design of PROTACs involves three key components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker to connect them. tocris.comnih.gov The synthesis often involves a convergent approach where the linker-connected POI ligand and the E3 ligase ligand are coupled in the final steps. uni-halle.de

Targeted Degradation of Oncogenic Proteins

A significant focus of PROTAC technology is the targeted degradation of proteins implicated in cancer. explorationpub.com Research has demonstrated the use of PROTACs synthesized from piperazine intermediates to target and degrade oncogenic proteins like KRASG12C. yuntsg.comnih.gov KRAS is a frequently mutated oncogene, and its degradation presents a promising therapeutic strategy for various cancers. nih.govelsevierpure.com The development of PROTACs capable of inducing the degradation of such high-value targets underscores the importance of intermediates like this compound derivatives in advancing cancer therapy. yuntsg.comnih.govnih.gov

| PROTAC Target | Indication | Intermediate Used | Reference |

| KRASG12C | Cancer | Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | yuntsg.comnih.gov |

Exploration of Pharmacological Activities of Piperazine Derivatives

The piperazine ring is a well-known pharmacophore present in a multitude of approved drugs with a wide range of pharmacological activities. researchgate.netnih.gov Derivatives of piperazine have been extensively investigated for their therapeutic potential across various disease areas.

The central nervous system (CNS) is a prominent target for piperazine-containing drugs, which have shown efficacy as antipsychotic, antidepressant, and anxiolytic agents. researchgate.netnih.gov Beyond the CNS, piperazine derivatives have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antiviral, and antihistamine activities. wisdomlib.orgontosight.ai The structural rigidity and basicity of the piperazine ring allow it to interact with various biological targets, and modifications to the ring, such as the methyl substitution found in this compound, can fine-tune these interactions and improve pharmacokinetic properties.

| Pharmacological Activity | Examples of Therapeutic Areas |

| Antipsychotic | Central Nervous System Disorders |

| Antidepressant | Central Nervous System Disorders |

| Anxiolytic | Central Nervous System Disorders |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammatory Diseases |

| Antiviral | Infectious Diseases |

| Antihistamine | Allergic Conditions |

Potential as Anticancer Agents

Derivatives of this compound have been investigated for their potential to combat various cancer cell lines. The piperazine moiety is a common feature in many anticancer compounds, and modifications of this core structure have led to promising results.

One area of investigation has been the evaluation of derivatives of (S)-benzyl 2-(hydroxymethyl)piperazine-1-carboxylate against human breast cancer cell lines, such as MCF-7. These studies explore how structural modifications to the parent compound influence its cytotoxic activity.

Furthermore, the broader class of phenylpiperazine derivatives has shown significant anticancer potential. For example, new phenylpiperazine derivatives of 1,2-benzothiazine have been designed and synthesized as potential anticancer agents. mdpi.com These compounds often work by inhibiting topoisomerases, enzymes crucial for DNA replication in cancer cells. mdpi.com The introduction of various substituents on the phenyl ring, such as electron-donating or electron-withdrawing groups, can modulate the lipophilicity and, consequently, the ability of these compounds to penetrate cellular membranes and interact with their targets. mdpi.com

Table 1: Anticancer Activity of Related Piperazine Derivatives

| Compound Class | Cell Line | Key Findings | Reference |

|---|---|---|---|

| (S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate derivatives | MCF-7 (Human Breast Cancer) | Investigated for anticancer properties, highlighting the importance of structural modifications. | |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Breast Adenocarcinoma (MCF7) | Certain derivatives with dichlorophenyl substituents showed higher cytotoxicity than the standard drug doxorubicin. | mdpi.com |

| Gambogic acid derivative with a methylpiperazine substituent | A549 (Lung Cancer), BGC-823 (Gastric Cancer) | Showed significantly more potent inhibitory activity than the parent compound, gambogic acid. | nih.gov |

| Glycyrrhetic acid-piperazine derivative | MCF-7 (Human Breast Cancer) | Exhibited better inhibitory activity than the positive control, vandetanib. | nih.gov |

Antimicrobial Properties

The benzylpiperazine scaffold is a key component in the development of new antimicrobial agents. Research has demonstrated that derivatives of this structure exhibit a range of antibacterial and antifungal activities.

A study on the synthesis and antimicrobial activity of 1-[2-substituted hydrazine (B178648) carbothioamido]-4-benzyl piperazines revealed that these compounds showed varied degrees of activity against several microorganisms. jchps.com Specifically, certain derivatives demonstrated high activity against bacteria such as P. vulgaris, S. aureus, E. coli, and B. subtilis, as well as fungi like A. niger and C. albicans. jchps.com The study highlighted that the nature of the substituent on the hydrazine carbothioamide moiety played a crucial role in determining the antimicrobial potency. jchps.com

Table 2: Antimicrobial Activity of 1-[2-Substituted hydrazine carbothioamido]-4-benzyl piperazine Derivatives

| Derivative | Test Organism | Activity Level | Reference |

|---|---|---|---|

| IVc, IVd, IVh | P. vulgaris, S. aureus, E. coli, B. subtilis | High Antibacterial Activity | jchps.com |

| IVa, IVe, IVf, IVi | P. vulgaris, S. aureus, E. coli, B. subtilis | Mild to Moderate Antibacterial Activity | jchps.com |

| IVb, IVf, IVg | A. niger, C. albicans | Good Antifungal Activity | jchps.com |

Activity in Neurological Disorders

The piperazine nucleus is a well-known pharmacophore in the development of drugs targeting the central nervous system. Derivatives of this compound have been explored for their potential in treating neurological disorders.

(S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate, a related compound, is utilized in the development of drugs for neurological conditions. It has shown potential in modulating neurotransmitter systems, which could be beneficial for creating treatments for a variety of neurological and psychiatric disorders. The ability of these compounds to interact with targets in the brain makes them attractive candidates for further investigation in this area.

Enzyme and Receptor Interactions

The mechanism of action for many benzylpiperazine derivatives involves their interaction with specific biological targets, such as enzymes and receptors. The structural features of these compounds, including the benzyl and methyl groups, can enhance their binding affinity and specificity.

Studies have been conducted on the enzyme inhibition properties of derivatives of (S)-benzyl 2-(hydroxymethyl)piperazine-1-carboxylate. These investigations have revealed that modifications to the piperazine structure can lead to enhanced binding affinity for enzymes involved in various disease processes, including cancer metabolism.

Molecular docking studies, a computational method used to predict the binding of a ligand to a receptor, have been employed to understand the interactions of related compounds. For instance, docking experiments with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, have been performed on benzyl carboxylate derivatives to elucidate their binding modes. ijcce.ac.ir

Challenges and Opportunities in Translational Research

While derivatives of this compound show considerable promise in preclinical studies, their translation into clinical therapeutics presents both challenges and opportunities.

A significant challenge lies in optimizing the pharmacokinetic and pharmacodynamic profiles of these compounds. This includes improving their absorption, distribution, metabolism, and excretion (ADME) properties to ensure they reach their intended target in sufficient concentrations without causing undue toxicity. The inherent flexibility of the piperazine scaffold, while advantageous for creating diverse chemical libraries, can also lead to off-target effects that need to be carefully evaluated.

Furthermore, the transition from promising laboratory findings to approved clinical treatments requires extensive and costly research, including rigorous preclinical toxicology studies and multi-phase clinical trials. Overcoming these hurdles necessitates a multidisciplinary approach involving medicinal chemists, pharmacologists, and clinicians.

Despite these challenges, the opportunities are substantial. The versatility of the this compound core allows for the generation of a vast number of derivatives, increasing the probability of identifying lead compounds with high efficacy and selectivity for a wide range of diseases. The established presence of the piperazine motif in numerous approved drugs provides a strong foundation and a degree of precedent for the development of new therapeutics based on this scaffold. Continued exploration of the structure-activity relationships of these compounds will be crucial in unlocking their full therapeutic potential.

Advanced Spectroscopic and Computational Investigations for Molecular Elucidation

Quantum Chemical Calculations and Density Functional Theory (DFT)

DFT calculations are a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for predicting the properties of medium-sized organic molecules. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to accurately model the molecule's behavior.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For piperazine (B1678402) derivatives, conformational analysis is particularly important due to the flexibility of the six-membered ring. Studies on 2-substituted piperazines have shown a general preference for the substituent to occupy an axial position in 1-acyl and 1-aryl derivatives. nih.gov This axial preference helps to minimize steric hindrance and can be further stabilized by intramolecular interactions. nih.gov

The optimized geometry reveals the precise bond lengths and angles of the molecule in its lowest energy state. For a related compound, benzyl-3-oxopyperazine-1-carboxylate, DFT calculations have determined specific bond lengths and angles, which are expected to be comparable to those in Benzyl (B1604629) 2-methylpiperazine-1-carboxylate. scribd.com

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for a Representative Piperazine Derivative

Parameter Bond Bond Length (Å) Parameter Bond Angle Bond Angle (°) Bond Length N4-C8 1.460 Bond Angle C8-N4-C6 115.90 Bond Length O1-C11 1.455 Bond Angle N4-C6-C7 109.14

Data based on calculations for benzyl-3-oxopyperazine-1-carboxylate, a structurally similar compound. scribd.com

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govyoutube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

In derivatives like Benzyl 2-methylpiperazine-1-carboxylate, the HOMO is typically localized over the electron-rich regions, such as the phenyl ring, while the LUMO is distributed across other parts of the molecule. nih.gov The energy gap helps to characterize the molecule's potential applications in optics and electronics. nih.gov

Table 2: Calculated FMO Energies for a Representative Piperazine Derivative

Parameter Energy (a.u.) EHOMO -0.22932 ELUMO -0.07709 Energy Gap (ΔE) 0.15223

Data based on calculations for a related quinoline (B57606) carboxylate derivative, illustrating typical FMO values. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. chemrxiv.orgrsc.org The map displays different colors on the molecular surface, where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a negative potential (red) around the oxygen atoms of the carboxylate group, highlighting them as primary sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms, particularly any N-H protons on the piperazine ring, would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.net

DFT calculations can also predict the thermodynamic properties of a molecule at different temperatures. scribd.com Parameters such as heat capacity (C), entropy (S), and enthalpy (H) are vital for understanding the molecule's behavior under various thermal conditions and for predicting the feasibility of chemical reactions. These properties are calculated based on the vibrational frequencies obtained from the optimized molecular structure. Studies on similar compounds show a clear trend where heat capacity, entropy, and enthalpy all increase with rising temperature, which is a predictable outcome of increased molecular vibration at higher thermal energy. scribd.com

Table 3: Theoretical Thermodynamic Parameters at Different Temperatures for a Representative Piperazine Derivative

Temperature (K) Heat Capacity, C (cal/mol-K) Entropy, S (cal/mol-K) Enthalpy, H (kcal/mol) 100 29.88 89.65 7.54 200 50.43 117.81 11.57 298.15 70.15 141.73 17.52 400 88.42 166.12 25.54

Data based on calculations for benzyl-3-oxopyperazine-1-carboxylate, a structurally similar compound. scribd.com

Vibrational Spectroscopy (FT-IR and FT-Raman) for Structural Characterization

For this compound, the spectra would exhibit characteristic peaks corresponding to its constituent parts:

Phenyl Ring: C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C stretching modes appear in the 1400-1600 cm⁻¹ region. ultraphysicalsciences.orgtheaic.org

Piperazine Ring: C-H stretching vibrations of the methylene (B1212753) (CH₂) groups typically appear in the 2800-3000 cm⁻¹ range. scispace.com

Carbonyl Group (C=O): A strong absorption band for the carbonyl stretch of the carboxylate group is expected around 1650-1700 cm⁻¹. scribd.comnih.gov

Table 4: Tentative Vibrational Mode Assignments for this compound ```html

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | ~3085, 3062 | ~3067 |

| Aliphatic C-H Stretch (CH₂) | ~2949, 2834 | ~2954, 2833 |

| C=O Stretch (Carbonyl) | ~1680 | ~1680 |

| Aromatic C=C Stretch | ~1580, 1445 | ~1607, 1587 |

*Frequencies are representative values based on spectral data for 1-benzylpiperazine (B3395278) and benzyl-3-oxopyperazine-1-carboxylate.*[ scribd.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCW6TI3cW4qVukOUnEmdyJcBM86Ac0DP4KlvF_2GvFdKVvUz8sYt_zLLEB-mKzmhL8C9FuoUAptv9OZvwZDOVYOR6rzGzMfitXKeBjSTfivEI2Gi4hKqaHspX0bSgRE3bU1XQQj9daMg%3D%3D)][ ultraphysicalsciences.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEGtuRR-UECDbeYrIPyLTrwwI5de8Uic0kKYhbjoG8jfk_GB18QSsadOCDsRJs-0cl4e1UJnXRtqFhTepbD1AgJ6pS7skVlK9FYYgHIb4vLnARzjqlo21GNs8CmQ8aiLSADZvNBsRgzj6FToiahk3jlf90gNPnF0jw%3D)]

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. jhuapl.eduOrganic molecules, particularly those with donor-acceptor groups that facilitate intramolecular charge transfer, can exhibit strong NLO responses. researchgate.netThe NLO properties of a molecule are primarily determined by its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

scribd.com

Computational DFT methods can reliably predict these parameters. For molecules like this compound, the presence of the electron-donating piperazine ring and the electron-withdrawing carboxylate group attached to the benzyl framework could lead to notable NLO properties. Calculations on similar structures provide an estimate of the magnitude of these properties.

scribd.commdpi.comTable 5: Calculated NLO Properties for a Representative Piperazine Derivative

Data based on calculations for benzyl-3-oxopyperazine-1-carboxylate, a structurally similar compound. scribd.com

Table of Mentioned Compounds

Compound Name This compound Benzyl-3-oxopyperazine-1-carboxylate 1-benzylpiperazine

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Non-Covalent Interactions)

The molecular structure of this compound features several functional groups that can participate in a variety of intermolecular interactions. These non-covalent forces are crucial in governing the compound's physical properties, crystal packing, and interactions with biological targets. The primary sites for these interactions are the piperazine ring, the carbonyl group of the carbamate (B1207046), and the aromatic benzyl group.

The piperazine ring contains a secondary amine (N-H) which can act as a hydrogen bond donor. The carbonyl oxygen of the benzyloxycarbonyl group is a prominent hydrogen bond acceptor. Consequently, in a condensed phase, molecules of this compound can form intermolecular N-H•••O hydrogen bonds, leading to the formation of dimers or extended chain-like structures.

Beyond classical hydrogen bonding, other non-covalent interactions contribute to molecular assembly. mhmedical.com The benzyl group's aromatic ring can engage in several non-covalent interactions:

π-π Stacking: Face-to-face or offset stacking interactions can occur between the aromatic rings of adjacent molecules.

C-H•••π Interactions: The C-H bonds of the piperazine ring or the methyl group can interact with the electron-rich face of the benzyl ring of a neighboring molecule.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Significance |

|---|---|---|---|

| Hydrogen Bonding | Piperazine N-H | Carbonyl Oxygen (C=O) | Influences crystal packing and solubility. |

| π-π Stacking | Benzyl Ring (π-system) | Benzyl Ring (π-system) | Contributes to the stability of crystal lattices. |

| C-H•••π Interaction | Aliphatic C-H (piperazine, methyl) | Benzyl Ring (π-system) | Orients molecules in the solid state. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. connectjournals.comhilarispublisher.com For this compound, docking studies are instrumental in elucidating its potential interactions with biological macromolecules, such as enzymes or receptors, thereby providing insight into its mechanism of action at a molecular level.

In a typical docking simulation, the three-dimensional structure of this compound would be placed into the binding site of a target protein. The software then explores various possible conformations and orientations of the ligand within the binding pocket, calculating a "docking score" for each pose to estimate the binding affinity.

The key structural features of this compound that influence these interactions include:

The Benzyl Group: This bulky, hydrophobic group can fit into hydrophobic pockets within a protein's active site, forming van der Waals and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The Piperazine Ring: Its N-H group can act as a hydrogen bond donor, while the nitrogen atoms can also be protonated and form ionic interactions. The chair conformation of the ring is crucial for its spatial fit within the binding site.

The Carbonyl Group: The oxygen atom is a strong hydrogen bond acceptor, capable of forming key interactions with hydrogen bond donor residues like serine or lysine (B10760008) in the target protein.

The Methyl Group: This small alkyl group can contribute to binding through hydrophobic interactions and can influence the ligand's conformational preference within the active site.

The results of docking studies are typically analyzed to identify the most stable binding pose and the specific intermolecular interactions that stabilize the ligand-protein complex. This information is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs.

Table 2: Representative Data from a Hypothetical Molecular Docking Study

| Parameter | Description | Example Value/Result |

|---|---|---|

| Binding Energy (kcal/mol) | Estimated free energy of binding; more negative values indicate stronger binding. | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the target's active site that form significant non-covalent bonds. | Tyr84, Phe288, Ser122, Asp121 |

| Hydrogen Bonds | Specific hydrogen bonds formed between the ligand and the protein. | N-H (piperazine) with Asp121; C=O with Ser122 |

| Hydrophobic Interactions | Interactions involving nonpolar groups. | Benzyl ring with Tyr84 and Phe288 |

X-ray Crystallography for Absolute Configuration Assignment and Conformation

X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. For a chiral compound like this compound, which exists as (R) and (S) enantiomers, this method is invaluable for the unambiguous assignment of the absolute configuration at the stereocenter (the C2 carbon bearing the methyl group). uzh.ch

By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure sample, a detailed electron density map can be generated. This map allows for the precise determination of bond lengths, bond angles, and torsion angles, providing an exact model of the molecule's structure. For absolute configuration, techniques such as the use of anomalous dispersion are employed, which can definitively distinguish between the two possible enantiomeric forms. uzh.ch